6-Amino-4-((3-chloro-4-(pyridin-2-ylmethoxy)phenyl)amino)-7-ethoxyquinoline-3-carbonitrile (Hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-4-((3-chloro-4-(pyridin-2-ylmethoxy)phenyl)amino)-7-ethoxyquinoline-3-carbonitrile (Hydrochloride) is a complex organic compound with significant applications in pharmaceutical research. This compound is known for its potential as a tyrosine kinase inhibitor, making it valuable in the development of cancer therapeutics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-4-((3-chloro-4-(pyridin-2-ylmethoxy)phenyl)amino)-7-ethoxyquinoline-3-carbonitrile involves multiple steps:
Initial Reaction: Compound 3 and Compound 2 react in the presence of a sulfonic compound to yield Compound 4.
Intermediate Formation: Compound 4, 4-nitro-3-ethoxylphenylamine, and triethyl orthoformate react by heating at reflux to form a solid intermediate.
Ring-Closing Reaction: The solid intermediate and a Lewis acid are heated for a ring-closing reaction to produce Compound 5.
Final Product Formation: Compound 5, hydrazine hydrate, and activated carbon react in the presence of a catalyst to yield the final product.
Industrial Production Methods
The industrial production of this compound follows the same synthetic route but is optimized for higher yield and cost-efficiency. The process does not require extreme reaction conditions, making it suitable for large-scale manufacturing .
Analyse Chemischer Reaktionen
Types of Reactions
6-Amino-4-((3-chloro-4-(pyridin-2-ylmethoxy)phenyl)amino)-7-ethoxyquinoline-3-carbonitrile undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrazine hydrate and activated carbon as catalysts.
Substitution: The compound can undergo substitution reactions, particularly involving the amino and ethoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrazine hydrate and activated carbon are commonly used.
Substitution: Reagents such as halogens and sulfonic compounds are used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, which can have different pharmacological properties .
Wissenschaftliche Forschungsanwendungen
6-Amino-4-((3-chloro-4-(pyridin-2-ylmethoxy)phenyl)amino)-7-ethoxyquinoline-3-carbonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.
Biology: Studied for its interactions with biological molecules and its potential as a biochemical probe.
Medicine: Investigated for its potential as a tyrosine kinase inhibitor, which is crucial in cancer treatment.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Wirkmechanismus
The compound exerts its effects by inhibiting tyrosine kinases, which are enzymes involved in the signaling pathways that regulate cell division and survival. By blocking these enzymes, the compound can prevent the proliferation of cancer cells. The molecular targets include specific tyrosine kinase receptors, and the pathways involved are primarily those related to cell growth and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bosutinib
- Neratinib
- Pelitinib
- Pyrotinib
Uniqueness
6-Amino-4-((3-chloro-4-(pyridin-2-ylmethoxy)phenyl)amino)-7-ethoxyquinoline-3-carbonitrile is unique due to its specific structure, which allows for selective inhibition of certain tyrosine kinases. This selectivity can result in fewer side effects and improved efficacy compared to other similar compounds .
Eigenschaften
CAS-Nummer |
915942-01-7 |
---|---|
Molekularformel |
C24H21Cl2N5O2 |
Molekulargewicht |
482.4 g/mol |
IUPAC-Name |
6-amino-4-[3-chloro-4-(pyridin-2-ylmethoxy)anilino]-7-ethoxyquinoline-3-carbonitrile;hydrochloride |
InChI |
InChI=1S/C24H20ClN5O2.ClH/c1-2-31-23-11-21-18(10-20(23)27)24(15(12-26)13-29-21)30-16-6-7-22(19(25)9-16)32-14-17-5-3-4-8-28-17;/h3-11,13H,2,14,27H2,1H3,(H,29,30);1H |
InChI-Schlüssel |
YKRMOBQPYVHNSI-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)C#N)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.